molecular formula C19H14BrNO B3538537 N-(2-bromophenyl)-2-biphenylcarboxamide

N-(2-bromophenyl)-2-biphenylcarboxamide

Cat. No. B3538537
M. Wt: 352.2 g/mol
InChI Key: ZNYSNAVINDASLY-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-2-biphenylcarboxamide” is a chemical compound with the molecular formula C15H11BrN2O3 . It’s a complex structure that has been studied in various fields of chemistry.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described, where the molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . Another study reported the synthesis of substituted 2-bromo phenols by heating substituted cyclohexanones in neat diethyl dibromo-malonate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Acetamide, N-(2-bromophenyl)- has a molecular weight of 214.059 .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, the hydrolysis of amides under both acidic and alkaline conditions has been described .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, the safety data sheet for 4`-Bromoacetanilide, a similar compound, is available .

Future Directions

Future research directions could include the development of efficient catalysts for CO2 carboxylation , and the synthesis of polar functionalized cyclic olefin copolymers from the coordination copolymerization of norbornene and polar monomers catalyzed by late transition metal catalysts .

properties

IUPAC Name

N-(2-bromophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSNAVINDASLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-biphenylcarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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